molecular formula C17H17ClN4O2S2 B254434 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide

2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide

Cat. No. B254434
M. Wt: 408.9 g/mol
InChI Key: NCWPMEMCWDGDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential as a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell growth and survival. Additionally, this compound can induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Additionally, this compound can induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide in lab experiments include its potential as a valuable tool for cancer research. This compound has shown promising results in various studies, indicating its potential as a valuable anticancer agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide. These include further studies to determine its safety and efficacy in vivo, as well as studies to determine its potential applications in other areas of scientific research. Additionally, future studies could focus on the development of new derivatives of this compound with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide involves several steps, starting with the reaction of 2-chloro-5-nitropyrimidine with thioallylamine. The resulting compound is then subjected to various reactions, including reduction, acylation, and cyclization, resulting in the final product.

Scientific Research Applications

2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research.

properties

Product Name

2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide

Molecular Formula

C17H17ClN4O2S2

Molecular Weight

408.9 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H17ClN4O2S2/c1-2-7-25-17-20-8-10(18)13(21-17)15(24)22-16-12(14(19)23)9-5-3-4-6-11(9)26-16/h2,8H,1,3-7H2,(H2,19,23)(H,22,24)

InChI Key

NCWPMEMCWDGDQF-UHFFFAOYSA-N

SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl

Origin of Product

United States

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